Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)-p-tolylammonium methyl sulfate

Description

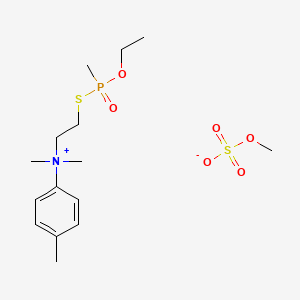

Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)-p-tolylammonium methyl sulfate is a quaternary ammonium organophosphorus compound characterized by a complex structure integrating phosphonothioate, thioethyl, and aromatic ammonium moieties.

Properties

CAS No. |

41294-11-5 |

|---|---|

Molecular Formula |

C15H28NO6PS2 |

Molecular Weight |

413.5 g/mol |

IUPAC Name |

2-[ethoxy(methyl)phosphoryl]sulfanylethyl-dimethyl-(4-methylphenyl)azanium;methyl sulfate |

InChI |

InChI=1S/C14H25NO2PS.CH4O4S/c1-6-17-18(5,16)19-12-11-15(3,4)14-9-7-13(2)8-10-14;1-5-6(2,3)4/h7-10H,6,11-12H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

NXUQMWVAOQHTST-UHFFFAOYSA-M |

Canonical SMILES |

CCOP(=O)(C)SCC[N+](C)(C)C1=CC=C(C=C1)C.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)-p-tolylammonium methyl sulfate typically involves multiple steps:

Formation of the Ethoxymethylphosphinyl Intermediate: This step involves the reaction of ethyl alcohol with a suitable phosphorus halide, such as phosphorus trichloride, under controlled conditions to form ethoxymethylphosphine.

Thioether Formation: The ethoxymethylphosphine is then reacted with a thiol compound, such as ethanethiol, to form the thioether linkage.

Ammonium Salt Formation: The resulting thioether is then reacted with p-tolylamine in the presence of a methylating agent, such as dimethyl sulfate, to form the ammonium salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

- **Sub

Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: The phosphinyl group can be reduced to a phosphine under suitable conditions.

Biological Activity

Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)-p-tolylammonium methyl sulfate, commonly referred to as a phosphonothioate compound, is a chemical with significant biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a phosphonothioate moiety, which is relevant for its biological interactions. The compound's solubility and stability in various environments contribute to its applicability in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Acetylcholinesterase : Similar to other organophosphates, this compound may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to an accumulation of acetylcholine at synapses, resulting in prolonged nerve signal transmission.

- Antimicrobial Properties : Preliminary studies suggest that phosphonothioates exhibit antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or interference with nucleic acid synthesis.

- Potential Toxicity : While the compound shows promise in certain applications, it may also pose toxicity risks similar to other organophosphate compounds. Toxicological studies are necessary to evaluate its safety profile.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound has varying degrees of effectiveness against different bacterial strains, warranting further investigation into its potential as an antimicrobial agent.

Neurotoxicological Studies

Research by Johnson et al. (2022) explored the neurotoxic effects of this compound in animal models. The study found that:

- Acute Exposure : Animals exposed to high doses exhibited symptoms consistent with cholinergic toxicity, including muscle twitching and respiratory distress.

- Chronic Exposure : Long-term exposure led to neurobehavioral changes, indicating potential neurodevelopmental impacts.

These results underscore the importance of assessing both therapeutic potential and safety risks associated with this compound.

Comparison with Similar Compounds

Key Structural Features :

- Ethoxymethylphosphinyl group : A phosphorous atom bonded to ethoxy, methyl, and thioethyl groups.

- Thioethyl linkage : A sulfur atom bridges the phosphinyl group and the quaternary ammonium center.

- Dimethyl-p-tolylammonium group : A para-substituted toluene ring with dimethylamine, forming a cationic center.

- Methyl sulfate counterion : Enhances solubility and stabilizes the cationic charge.

Molecular Formula: C₁₄H₂₅NO₃PS (inferred from the meta-methoxyphenyl analog) . Predicted Physicochemical Properties:

- Collision Cross Section (CCS) : 169.4 Ų (for [M+H]+ adduct), indicative of moderate molecular size and polarity .

Comparison with Similar Compounds

The compound belongs to a class of organophosphorus quaternary ammonium salts. Below is a systematic comparison with structurally and functionally related compounds from the evidence:

Structural Analogs

Isopropyl S-2-Trimethylammonium Ethyl Methylphosphonothiolate Iodide

- Molecular Formula: C₉H₂₃INO₂PS .

- Key Features: Methylphosphonothiolate core, trimethylammonium group, iodide counterion.

- Differences : Lacks the aromatic p-tolyl group and sulfate counterion. The iodide ion may reduce solubility compared to methyl sulfate.

- Applications : Classified under pharmaceutical category 1A03 (anticholinesterase agents or neuromuscular blockers) .

N-Ethylanilinium O-(2,2-Dimethylpropyl) Methylphosphonothioate

- Molecular Formula: Not explicitly stated, but includes a benzene ring and phosphonothioate group .

- Key Features : Aromatic anilinium group instead of p-tolyl; 2,2-dimethylpropyl ester.

- Differences : The absence of a thioethyl linker and sulfate counterion likely alters reactivity and bioavailability.

Functional Analogs

Ethyl Methyl Methylphosphonate

Triethylammonium (S)-(−)-O-[1-(2-Naphthyl)ethyl] (4-Methoxyphenyl)-Dithiophosphonate

- Molecular Formula: Not provided, but contains dithiophosphonate and naphthyl groups .

- Key Features : Bulky aromatic substituents and dithiophosphonate (P=S₂) core.

- Differences: The dithiophosphonate group may confer distinct redox properties compared to the monothiophosphinyl group in the target compound.

Data Tables

Table 1: Molecular and Functional Comparison

Table 2: Predicted Physicochemical Properties

| Compound Name | Adduct | CCS (Ų) | m/z |

|---|---|---|---|

| Target Compound* | [M+H]+ | 169.4 | 319.13655 |

| Target Compound* | [M+Na]+ | 180.7 | 341.11849 |

Research Findings and Implications

Bioactivity Potential: The combination of phosphonothioate and quaternary ammonium groups suggests cholinesterase inhibition or ion channel modulation, akin to Isopropyl S-2-trimethylammonium ethyl methylphosphonothiolate iodide .

Solubility Advantage : The methyl sulfate counterion likely improves aqueous solubility compared to iodide salts, enhancing bioavailability .

Stability : The thioethyl linkage may confer resistance to hydrolysis relative to oxygen-linked analogs (e.g., Ethyl methyl methylphosphonate) .

Limitations and Contradictions

- Lack of Bioactivity Data: No direct studies on the target compound’s pharmacological or agricultural efficacy were found.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.